Stannane, (4-methoxyphenyl)trimethyl-

Description

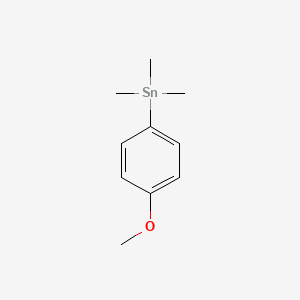

(4-Methoxyphenyl)trimethylstannane is an organotin compound characterized by a tin atom bonded to three methyl groups and a 4-methoxyphenyl substituent. The para-methoxy group on the aromatic ring confers electron-donating properties, influencing both reactivity and stability in cross-coupling reactions. This compound is utilized in organic synthesis, particularly in Cu-mediated transformations, where it acts as a stannylating agent.

Properties

CAS No. |

940-00-1 |

|---|---|

Molecular Formula |

C10H16OSn |

Molecular Weight |

270.94 g/mol |

IUPAC Name |

(4-methoxyphenyl)-trimethylstannane |

InChI |

InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H3; |

InChI Key |

PGTKMYURPOFONH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Stannane, (4-methoxyphenyl)trimethyl- is primarily used as a reagent in organic synthesis. It plays a crucial role in cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex organic molecules.

| Application | Description |

|---|---|

| Cross-Coupling Reactions | Forms carbon-carbon bonds in organic synthesis. |

| Building Block for Complex Molecules | Serves as a precursor for various organic compounds. |

Biology

Research has indicated potential biological activities associated with stannane compounds. Studies focus on their interactions with biomolecules, which may lead to insights into their mechanisms of action.

| Biological Activity | Potential Implications |

|---|---|

| Interaction with Enzymes | May alter metabolic pathways and gene expression. |

| Toxicological Studies | Investigates effects on cellular functions and signaling pathways. |

Medicine

The compound has been explored for its potential use in drug development. It may serve as a precursor for bioactive compounds that could have therapeutic applications.

| Medical Application | Description |

|---|---|

| Drug Development | Investigated for synthesizing new therapeutic agents. |

| Bioactive Compound Precursor | Potential for creating compounds with biological activity. |

Industry

In industrial applications, stannane, (4-methoxyphenyl)trimethyl- is utilized in the production of advanced materials such as polymers and nanomaterials due to its unique structural properties.

| Industrial Use | Description |

|---|---|

| Polymer Production | Contributes to the synthesis of specialty polymers. |

| Nanomaterials | Used in developing materials with specific functional properties. |

Case Studies

Case Study 1: Organic Synthesis

A research team utilized stannane, (4-methoxyphenyl)trimethyl- in a series of cross-coupling reactions aimed at synthesizing novel organic compounds. The results demonstrated high yields and selectivity, establishing the compound as a valuable reagent in synthetic organic chemistry.

Case Study 2: Biological Interaction Study

In a study evaluating the biological effects of organotin compounds, stannane, (4-methoxyphenyl)trimethyl- was tested for its interaction with specific enzymes involved in metabolic pathways. The findings indicated significant alterations in enzyme activity, suggesting potential implications for toxicological research.

Comparison with Similar Compounds

Research Findings and Data Comparison

Table 1: Comparative Properties of Selected Stannanes

Key Observations:

Reactivity in Cross-Couplings :

- Electron-rich stannanes like (4-methoxyphenyl)trimethylstannane show moderate efficiency in Cu-mediated reactions but require stoichiometric metal usage .

- Thienyl-substituted stannanes exhibit superior performance in Pd-catalyzed Stille couplings due to enhanced conjugation and stability of the intermediate palladium complexes .

Spectroscopic Trends :

- NMR studies () indicate that para-substituted stannanes exhibit distinct ¹H and ¹³C chemical shifts compared to meta-substituted analogs, reflecting differences in electron distribution .

DFT and Computational Insights :

- Hypercoordinated stannanes () demonstrate that substituents like methoxy influence geometry optimization and ¹¹⁹Sn NMR chemical shifts, with PBE0-GD3BJ methods providing accurate predictions .

Q & A

Q. What are the standard synthetic routes for preparing (4-methoxyphenyl)trimethylstannane, and how can purity be optimized?

A common method involves reacting trimethyltin chloride with a 4-methoxyphenyl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction typically proceeds via nucleophilic substitution, yielding the target compound after purification by vacuum distillation or recrystallization . To optimize purity:

- Use rigorous drying of solvents and reagents (e.g., molecular sieves for THF).

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Characterize the product using -NMR (expected δ ~0–50 ppm for trimethyltin aryl derivatives) and FTIR (Sn–C stretching at ~500–600 cm) .

Q. How should researchers handle (4-methoxyphenyl)trimethylstannane to mitigate toxicity risks?

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Storage: Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent decomposition .

- Spill management: Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Q. What spectroscopic techniques are critical for structural confirmation of organotin compounds like (4-methoxyphenyl)trimethylstannane?

- -NMR: Provides direct evidence of tin coordination. Trimethyltin aryl derivatives typically show resonances between δ 0–50 ppm, with coupling constants () around 350–400 Hz .

- FTIR: Key bands include Sn–C (500–600 cm) and Sn–O (if oxidized, ~400–450 cm). Symmetric/asymmetric COO stretches (if present) help identify coordination modes .

- Mass spectrometry (MS): Look for fragmentation patterns consistent with Sn–C bond cleavage (e.g., loss of –Sn(CH) groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy substitution) influence the thermal stability of aryltrimethylstannanes?

- Experimental design: Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Compare (4-methoxyphenyl)trimethylstannane with analogs lacking the methoxy group.

- Findings: Electron-donating groups (e.g., –OCH) enhance stability by delocalizing electron density into the tin center, reducing susceptibility to oxidation. TGA data may show decomposition onset >150°C for methoxy-substituted derivatives vs. <100°C for unsubstituted arylstannanes .

Q. What mechanistic insights explain the reactivity of (4-methoxyphenyl)trimethylstannane in Stille cross-coupling reactions?

- Transmetalation step: The aryl group transfers from tin to a palladium catalyst (e.g., Pd(PPh)) via a cyclic transition state. Methoxy groups facilitate this process by stabilizing the transition state through resonance effects.

- Kinetic studies: Use -NMR to monitor ligand exchange on the palladium intermediate. Competitive experiments with substituted arylstannanes quantify electronic effects on reaction rates .

Q. How can computational methods (e.g., DFT) predict the electronic properties of (4-methoxyphenyl)trimethylstannane?

- Modeling approach: Optimize the molecular geometry using B3LYP/def2-TZVP. Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilicity and ligand effects.

- Key results: The methoxy group lowers the LUMO energy, enhancing the compound’s ability to participate in oxidative addition steps. Mulliken charges on tin (~+1.2 e) correlate with experimental -NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.